molecular formula C14H15N3OS B2532279 N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286697-18-4

N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No. B2532279
CAS RN: 1286697-18-4
M. Wt: 273.35
InChI Key: DCWYNVGLJWWLKG-UHFFFAOYSA-N
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Description

“N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” is a chemical compound that has recently gained attention in research due to its potential applications in various fields. It is part of the 2-aminothiazole derivatives, which are known for their broad pharmacological spectrum . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of azolylallylamines, which includes compounds like “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide”, can be achieved in two ways: reduction of azomethines obtained by condensation of 5-arylisoxazolyl- and 4,5-dichloroisothiazolyl-3-carbaldehydes with allylamine, and by nucleophilic substitution of the chlorine atom in 3-chloromethyl derivatives of the corresponding azoles by reaction with allylamine .


Molecular Structure Analysis

The molecular structure of “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” includes an isothiazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The tolyl group, which is an aryl group related to toluene, is also part of the structure .


Chemical Reactions Analysis

The tolyl groups in the structure of “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” are often functionalized into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Scientific Research Applications

Synthesis of Six- and Seven-membered Ring Lactams

This compound has been used in the synthesis of six- and seven-membered ring lactams fused to coumarins through a hydroaminocarbonylation reaction catalyzed by palladium . The catalytic system provided a strategy for the synthesis of seven-membered ring lactams with good isolated yield and regioselectivity .

Cytotoxic Activity Against Cancer Cell Lines

A preliminary screening of the cytotoxic activity of coumarin-fused lactams against six cancer cell lines was evaluated . The biological tests indicated that both the size of the heterocycle and presence of a substituent on the aromatic ring affected the inhibition of cell growth .

Fluorescent Anion Sensor

A new urea functionalised 4-amino-1,8-naphthalimide based fluorescent anion sensor was synthesised . Fluorescence and 1H NMR titrations showed that the sensor complexes strongly with acetate and dihydrogen phosphate and to a lesser extent bromide .

Synthesis of N-(3-Amino-4-methylphenyl)benzamide

This compound is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize it and determine intrinsic reaction kinetics parameters .

Antimicrobial Activities

Some new 1,2,4-triazole derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines . These compounds have shown antimicrobial activities .

Synthesis of High Nitrogen Containing Heterocyclic Systems

The synthesis of high nitrogen containing heterocyclic systems has been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics and especially chemotherapy .

Mechanism of Action

While the specific mechanism of action for “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” is not mentioned in the search results, it’s worth noting that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

The 2-aminothiazole scaffold, which “N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide” is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further structural modifications of 2-aminothiazole to pursue potent anticancers and also highlight in vitro activities and in silico studies .

properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-prop-2-enyl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWYNVGLJWWLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-amino-3-(p-tolyl)isothiazole-5-carboxamide

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